molecular formula C22H26N4O4 B11365915 2-(2-methoxyphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(2-methoxyphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11365915
M. Wt: 410.5 g/mol
InChI Key: LQCLBFYMIHNPNQ-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole coreThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE include:

Uniqueness

What sets 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C22H26N4O4/c1-25-18-8-7-16(13-17(18)24-21(25)14-26-9-11-29-12-10-26)23-22(27)15-30-20-6-4-3-5-19(20)28-2/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,27)

InChI Key

LQCLBFYMIHNPNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N=C1CN4CCOCC4

Origin of Product

United States

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